molecular formula C11H15FO7 B15328518 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose

1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose

Cat. No.: B15328518
M. Wt: 278.23 g/mol
InChI Key: RUHDSMRRCLJPJM-YTWAJWBKSA-N
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Description

1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of acetyl groups at the 1, 3, and 5 positions, a fluorine atom at the 2 position, and a deoxy modification on the arabinofuranose sugar

Preparation Methods

The synthesis of 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose typically involves several key steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: The fluorine atom and acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of nucleic acid chains, thereby inhibiting viral replication and cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis.

Comparison with Similar Compounds

1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose can be compared with other nucleoside analogs such as:

The uniqueness of this compound lies in its specific modifications that confer unique biochemical properties, making it a valuable compound in research and drug development.

Properties

Molecular Formula

C11H15FO7

Molecular Weight

278.23 g/mol

IUPAC Name

[(2R,3R,4S,5R)-3,5-diacetyloxy-4-fluorooxolan-2-yl]methyl acetate

InChI

InChI=1S/C11H15FO7/c1-5(13)16-4-8-10(17-6(2)14)9(12)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1

InChI Key

RUHDSMRRCLJPJM-YTWAJWBKSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)OC(=O)C)F)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)F)OC(=O)C

Origin of Product

United States

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